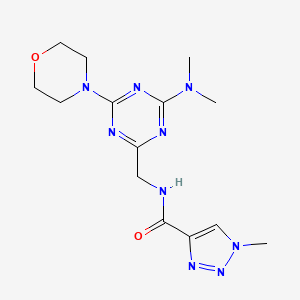

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

This compound is a 1,3,5-triazine derivative featuring a dimethylamino group at position 4, a morpholino group at position 6, and a methyl-triazole-carboxamide side chain attached via a methylene bridge. The synthesis likely involves nucleophilic substitution on a triazine core, similar to methods described for morpholino-triazine derivatives in and .

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N9O2/c1-21(2)13-16-11(8-15-12(24)10-9-22(3)20-19-10)17-14(18-13)23-4-6-25-7-5-23/h9H,4-8H2,1-3H3,(H,15,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESRLEBLERUHKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N9O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

Formation of the 1,2,3-Triazole Ring: : This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition reaction (CuAAC), a widely used click reaction.

Synthesis of the Triazine Ring: : The triazine ring is generally synthesized via the condensation reaction of cyanuric chloride with appropriate amines.

Integration of Morpholine and Dimethylamine Groups: : These groups are typically introduced through nucleophilic substitution reactions on the triazine ring.

Final Coupling: : The two primary structures are then coupled under controlled conditions to yield the target compound.

Industrial Production Methods: Scaling up these reactions for industrial production requires optimization of reaction conditions, including temperature control, pressure adjustments, and selection of suitable solvents. Catalysts like copper(I) salts are crucial for efficiency, and rigorous purification steps are necessary to ensure the quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: : The compound can undergo nucleophilic substitutions, especially at the triazine ring.

Oxidation and Reduction: : While it may not be prone to easy oxidation, selective reduction reactions can modify specific functional groups.

Hydrolysis: : Acid or base catalyzed hydrolysis can break down the amide bond.

Common Reagents and Conditions

Nucleophilic Agents: : E.g., primary or secondary amines for substitution reactions.

Oxidizing/Reducing Agents: : E.g., sodium borohydride for reduction.

Hydrolyzing Agents: : E.g., aqueous HCl or NaOH solutions.

Major Products: Reactions typically yield derivatives that can further modify the compound’s properties for specific applications. For example, hydrolysis can produce carboxylic acid derivatives.

Scientific Research Applications

Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, enabling the study of heterocyclic chemistry.

Biology: Due to its structure, it can interact with various biological targets, making it useful in enzyme inhibition studies.

Medicine: There is potential for this compound in drug development, particularly for designing molecules that can modulate biological pathways related to cancer or infectious diseases.

Industry: The compound can be used in the development of agrochemicals or materials science for creating novel polymers or coatings.

Mechanism of Action

Molecular Targets and Pathways: The compound’s mechanism of action is primarily influenced by its ability to interact with nucleophilic sites in proteins and enzymes. The morpholine and dimethylamino groups enhance its binding affinity to target molecules, potentially inhibiting enzymatic activities crucial for disease progression.

Comparison with Similar Compounds

Structural Features

The table below compares the target compound with structurally related morpholino-triazine derivatives:

Key Observations :

- The target compound is distinct in combining a dimethylamino group (position 4) and morpholino (position 6) on the triazine core, whereas bis-morpholino derivatives (e.g., Compounds 21–24) exhibit higher symmetry but lack the triazole-carboxamide moiety .

- The compound from incorporates a benzylidene amino group and pyrrolidinyl substituents, highlighting the versatility of triazine cores in accommodating diverse functional groups .

Physicochemical and Crystallographic Characterization

- Crystallography : The SHELX suite () is widely used for structural validation of triazine derivatives. For example, confirms pyrazoline structures via X-ray diffraction, a method applicable to the target compound .

- Solubility and Stability: The morpholino group enhances solubility in polar solvents, while the dimethylamino group may improve membrane permeability. These properties are critical for bioavailability but require experimental validation.

Biological Activity

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

The compound features a triazine core with a morpholino substituent and a dimethylamino group. The presence of an indole moiety further enhances its potential interactions with biological targets. The molecular formula is , with a molecular weight of approximately 304.36 g/mol.

| Structural Feature | Description |

|---|---|

| Core Structure | Triazine with morpholino and dimethylamino groups |

| Functional Groups | Indole moiety, carboxamide group |

| Molecular Formula | |

| Molecular Weight | 304.36 g/mol |

Antimicrobial Activity

The indole moiety present in the compound is associated with antimicrobial properties. Indole derivatives have been shown to possess significant antibacterial and antifungal activities, indicating that this compound may also exhibit similar effects .

The mechanism by which this compound exerts its biological effects is likely related to its ability to bind to specific enzymes or receptors within biological systems. The triazine ring can engage in hydrogen bonding and electrostatic interactions, while the morpholino and dimethylamino groups may enhance binding affinity and specificity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

- Preparation of the Triazine Ring : This involves creating the core structure through cyclization reactions.

- Introduction of Functional Groups : Dimethylamino and morpholino groups are added through nucleophilic substitution reactions.

- Formation of Carboxamide : The final step involves the attachment of the carboxamide group under controlled conditions to ensure high yield and purity .

Case Studies and Research Findings

While direct studies on this compound are scarce, several related compounds have been evaluated for their biological activities:

Example Study: Inhibition of Carbonic Anhydrase-II

A study focusing on 1H-1,2,3-triazole analogs demonstrated moderate inhibition potential against carbonic anhydrase-II enzyme. The compounds exhibited IC50 values ranging from 13.8 to 35.7 µM. This suggests that similar triazole-based compounds can serve as potential therapeutic agents targeting enzyme activity .

Structure-Activity Relationship (SAR)

Preliminary structure-activity relationship studies indicate that the presence of polar groups significantly contributes to the overall biological activity of triazole derivatives. Modifications to the core structure can enhance or diminish activity against specific biological targets .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and what reaction conditions are critical for high yields?

- Methodological Answer : The synthesis involves three key steps:

Triazine Core Formation : React 2,4-dichloro-6-morpholino-1,3,5-triazine with dimethylamine under reflux in a polar aprotic solvent (e.g., DMF) to introduce the dimethylamino group .

Methylation and Functionalization : Use nucleophilic substitution to attach the methyl-triazole-carboxamide moiety. This step requires anhydrous conditions (N₂/Ar atmosphere) and temperatures of 60–80°C to prevent hydrolysis .

Final Coupling : Employ carbodiimide-mediated amidation (e.g., EDC/HOBt) to link the triazole-carboxamide group. Monitor reaction progress via TLC or HPLC .

Critical factors include solvent purity, exclusion of moisture, and stoichiometric control of reagents to minimize side products.

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to verify substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm, morpholino protons at δ 3.6–3.8 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 458.22) .

- Chromatography :

- HPLC : Use a C18 column with acetonitrile/water gradient (95:5 to 60:40) to assess purity (>98%) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns .

Q. How can researchers initially evaluate the biological activity of this compound?

- Methodological Answer :

- In Vitro Assays :

- Enzymatic Inhibition : Screen against kinases (e.g., PI3K, mTOR) using fluorescence-based assays (IC₅₀ determination) .

- Receptor Binding : Perform competitive binding studies with radiolabeled ligands (e.g., for GPCR targets) .

- Cellular Assays :

- Proliferation/Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess dose-response relationships .

Advanced Research Questions

Q. How can the synthetic pathway be optimized to improve scalability and generate derivatives?

- Methodological Answer :

- Solvent Optimization : Replace DMF with THF or acetonitrile to simplify purification .

- Catalysis : Use Pd/C or CuI to accelerate coupling steps (e.g., Sonogashira for triazole formation) .

- Derivatization : Introduce substituents (e.g., halogens, aryl groups) via Suzuki-Miyaura cross-coupling at the triazine core .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate derivatives .

Q. How should researchers resolve contradictions between computational binding predictions and experimental activity data?

- Methodological Answer :

- Orthogonal Validation :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD) to confirm target engagement .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

- Structural Analysis :

- Co-crystallization : Resolve X-ray structures of the compound bound to its target to identify key interactions (e.g., hydrogen bonds with triazine N-atoms) .

- Mutagenesis : Modify target residues (e.g., Asp/Glu in active sites) to test predicted binding modes .

Q. What in silico strategies are suitable for predicting target interactions, and how should these be validated?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Glide to model interactions with kinases or GPCRs. Focus on the triazine and triazole moieties for hydrogen bonding .

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns (e.g., GROMACS) to assess conformational flexibility .

- Validation : Compare docking scores with experimental IC₅₀ values. Discrepancies >1 log unit warrant re-evaluation of force fields or protonation states .

Q. How can researchers elucidate the role of specific functional groups (e.g., morpholino, dimethylamino) in the mechanism of action?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Synthesize analogs lacking the morpholino group or replacing dimethylamino with diethylamino. Test activity in enzymatic assays .

- Computational Analysis :

- Perform quantum mechanical calculations (DFT) to map electron density around substituents and predict reactivity .

- Proteomic Profiling : Use affinity pulldown/MS to identify off-target interactions influenced by substituent modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.